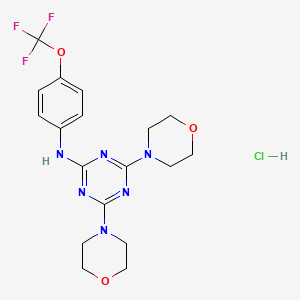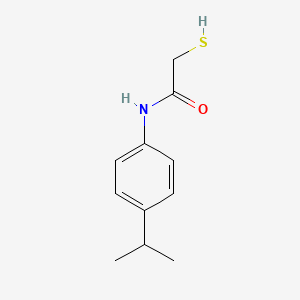
N-(4-propan-2-ylphenyl)-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions under which these reactions occur and the products they form are also studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique
General Anesthetic and Sedative Properties
- Propofol is widely used as a general anesthetic and for the maintenance of long-term sedation. It alters endocannabinoid brain content, contributing to its sedative properties. Specifically, it increases the brain content of N-arachidonylethanolamine (anandamide) and inhibits fatty acid amide hydrolase (FAAH), which degrades anandamide. This action likely contributes to the sedative effects of propofol (Patel et al., 2003).
Pharmacological Evaluation
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including propofol analogs, have been synthesized and evaluated for their inhibitory effect on kidney-type glutaminase (GLS). This research helps in understanding the therapeutic potential of GLS inhibition (Shukla et al., 2012).
Neuroprotective Properties
- Propofol has been reported to have neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, is a potent antioxidant, and has anti-inflammatory properties. These properties are beneficial in various clinical scenarios, including the management of traumatic head injury and status epilepticus (Kotani et al., 2008).
Effects on Cancer Development and Chemotherapy
- Evidence suggests that propofol may influence cancer development and chemotherapy outcomes. It regulates microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), and modulates various signaling pathways, such as hypoxia-inducible factor-1α, mitogen-activated protein kinase, nuclear factor-kappaB, and nuclear factor E2-related factor-2 pathways (Jiang et al., 2018).
Modulation of GABAA Receptors
- Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons. It enhances inhibitory synaptic transmission, which is relevant to its neurodepressive actions (Orser et al., 1994).
Antioxidative Effects
- Propofol demonstrates antioxidative effects in individuals undergoing surgery. It influences various oxidative stress biomarkers, such as total antioxidant capacity and lipid peroxidation, compared to ketamine (Khoshraftar et al., 2014).
Mechanism of Action and Structure-Activity Relationships
- Propofol's action involves positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABAA receptors. Its structure-activity relationships have been explored to understand the divergent binding mode of propofol compared to other compounds like cocaine (Okunola-Bakare et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)9-3-5-10(6-4-9)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYKAJRFPLNARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

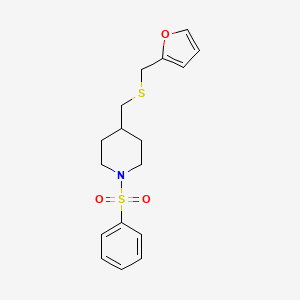
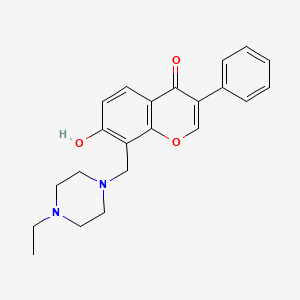
![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)
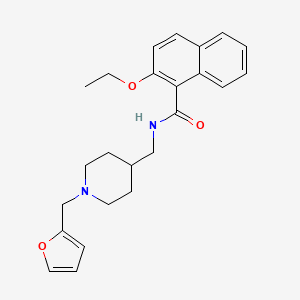
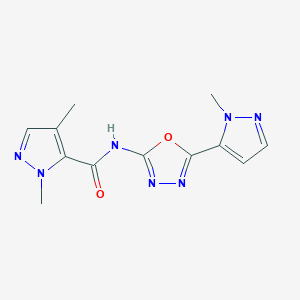
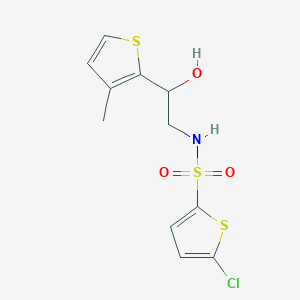
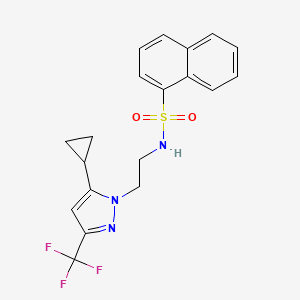
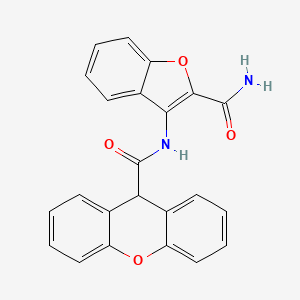
![(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2607174.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)
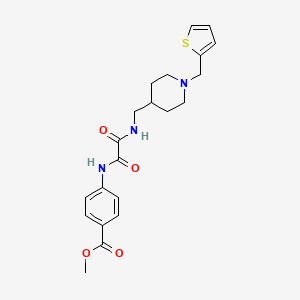
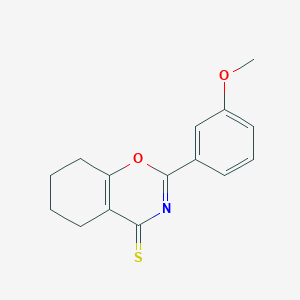
![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)
